molecular formula C14H15NO3 B2681838 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 300541-60-0

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2681838
CAS No.: 300541-60-0
M. Wt: 245.278
InChI Key: RJZHKBSIYHHOMB-UHFFFAOYSA-N
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Description

Product Overview 1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound with the molecular formula C 14 H 15 NO 3 and a molecular weight of 245.27 g/mol. Its CAS registry number is 300541-60-0 [ citation 1 ]. This high-purity material is supplied for laboratory research purposes. Research Context and Potential This compound belongs to the indole chemical family, a class of heterocyclic structures renowned for their broad biological potential. Indole derivatives are frequently explored in medicinal chemistry and drug discovery for their diverse pharmacological activities, which can include antiviral, anti-inflammatory, anticancer, and antioxidant properties [ citation 2 ]. The specific substitution pattern on the indole core—featuring a cyclopropyl group at the 1-position, a methoxy group at the 5-position, and a carboxylic acid at the 3-position—makes it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Compounds with similar 5-methoxy-indole carboxylic acid scaffolds have been investigated as key frameworks for developing multifunctional agents, particularly in neuroscience research [ citation 6 ]. Researchers can utilize this chemical as a building block to create novel derivatives for screening in various biological assays. Handling and Storage Refer to the safety data sheet for detailed handling information. Store in a cool, dry place, and ensure the container is tightly sealed. Notice This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHKBSIYHHOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative after several steps.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Nitrile-to-Carboxylic Acid Conversion

A critical step involves converting nitrile intermediates to carboxylic acids. For example, 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be hydrolyzed under acidic or basic conditions (e.g., H2O with H2SO4 or KOH) to form the carboxylic acid group .

Substitution and Functional Group Manipulation

  • Methoxy Group Introduction : The methoxy substituent may be introduced via O-methylation of a hydroxyl group or through direct substitution during indole formation.

  • Cyclopropyl Group Incorporation : Cyclopropyl rings are often introduced via cyclopropanation reactions or pre-formed cyclopropyl-containing precursors.

  • Protective Groups : Acetoxyl groups (e.g., in step 3 of ) may be used as temporary protectants during synthesis, later removed under basic conditions.

Key Reactions and Mechanisms

The compound participates in diverse chemical reactions, influenced by its functional groups:

Hydrolysis Reactions

Reaction TypeConditionsOutcome
Ester HydrolysisH2O, H2SO4, heatCarboxylic acid formation
Nitrile HydrolysisHCl/H2O or KOHConversion to carboxylic acid

Substitution Reactions

The methoxy group may undergo demethylation under strong acidic conditions (e.g., HI), while the carboxylic acid can react with alcohols to form esters .

Oxidation/Reduction

The indole core is generally stable, but side chains (e.g., cyclopropyl) may undergo oxidation. Reduction of carbonyl groups (if present) could yield alcohol derivatives.

Biological Activity

Indole derivatives with methoxy groups, such as 5-methoxy-indole carboxylic acid (5MICA), exhibit neuroprotective and MAO-B inhibitory activities. These properties are attributed to antioxidant effects and metal chelation, relevant for neurodegenerative disease research .

Reaction Conditions for Key Transformations

TransformationReagents/ConditionsReference
Nitrile→Carboxylic AcidHCl/H2O, heat
Hydroxyl→MethoxyCH3I, K2CO3, DMF
Indole Core FormationPdCl2, Cu(OAc)2, DMSO, 130°C

Analytical and Purification Methods

  • NMR Spectroscopy : Used to confirm structural integrity and monitor reaction progress .

  • HPLC : Ensures purity by separating reaction mixtures.

  • Mass Spectrometry : Verifies molecular weight and composition .

Challenges and Considerations

  • Selectivity : Cyclopropyl and methoxy groups require precise regioselectivity during synthesis.

  • Stability : The carboxylic acid moiety may interact with base-sensitive groups, necessitating careful pH control.

This compound’s synthesis and reactivity highlight the complexity of indole chemistry, with applications spanning medicinal chemistry to materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has garnered attention in several areas of medicinal chemistry:

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, in exhibiting cytotoxic effects against cancer cell lines. For instance, research indicated that related indole compounds can inhibit the growth of MCF-7 breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it was tested as an inhibitor of lipoxygenase (ALOX15), which is implicated in the metabolism of fatty acids and could play a role in inflammatory diseases . The structure of this compound allows it to interact effectively with enzyme active sites, potentially leading to new treatments for conditions like asthma or arthritis.

Neuropharmacology

Indole derivatives are also studied for their neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, which may provide insights into developing treatments for mood disorders and anxiety .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study ReferenceApplicationFindings
Enzyme InhibitionDemonstrated moderate inhibition of ALOX15 activity with potential implications for anti-inflammatory therapies.
Anticancer ResearchShowed significant cytotoxicity against MCF-7 cells, indicating potential as an anticancer agent.
Pharmacological ResearchHighlighted the compound's structural features conducive to enzyme interaction, suggesting further exploration in drug design.

Synthesis and Availability

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. It is commercially available from various suppliers, including AstaTech and Enamine, often used in academic and pharmaceutical research settings .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be contextualized by comparing it to analogous indole derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Notes
This compound 1-Cyclopropyl, 5-OMe, 2-Me, 3-COOH C₁₅H₁₅NO₃ 300541-60-0 R&D use only; limited data
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBn, 2-COOH C₁₆H₁₃NO₃ N/A mp 193–195°C; 98% yield in synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ 16381-48-9 SDS available; R&D use
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 7-Cyclopentylamino, 2-Ph, 5-COOH C₂₀H₂₀N₂O₂ 1120332-41-3 Mol. Wt. 320.3850 g/mol
1-Methyl-1H-indole-5-carboxylic acid 1-Me, 5-COOH C₁₀H₉NO₂ 186129-25-9 mp 221–223°C; commercial availability
7-Methoxy-1H-indole-3-carboxylic acid 7-OMe, 3-COOH C₁₀H₉NO₃ 128717-77-1 Purity >97.0%; priced at JPY 7,000/g
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) 1-(4-ClBz), 5-OMe, 2-Me, 3-CH₂COOH C₁₉H₁₆ClNO₄ 53-86-1 NSAID; acetic acid side chain

Key Structural and Functional Differences

Substituent Diversity: The cyclopropyl group at the 1-position distinguishes the target compound from analogs like 1-methyl-1H-indole-5-carboxylic acid or indomethacin, which features a 4-chlorobenzoyl group at the same position . Cyclopropyl substituents are known to influence metabolic stability and steric effects, though specific data for this compound are lacking. Methoxy vs. Benzyloxy: The 5-methoxy group in the target compound contrasts with 5-benzyloxy substituents in other indoles (e.g., compound 15 in ). Methoxy groups generally enhance lipophilicity compared to bulkier benzyloxy groups.

Carboxylic Acid Position :

  • The 3-carboxylic acid moiety differentiates it from compounds like 5-benzyloxy-1H-indole-2-carboxylic acid (carboxylic acid at position 2) or 7-methoxy-1H-indole-3-carboxylic acid (carboxylic acid at position 3 but methoxy at 7) . Positional shifts in functional groups can alter biological target interactions.

However, the target compound’s carboxylic acid directly attached to the indole core (vs. an acetic acid side chain in indomethacin) may limit cyclooxygenase (COX) inhibition, a hallmark of NSAIDs.

Physicochemical Data Gaps :

  • While analogs like 1-methyl-1H-indole-5-carboxylic acid have reported melting points (221–223°C) , the target compound lacks such data, complicating direct comparisons of stability or crystallinity.

Biological Activity

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 300541-60-0) is a compound belonging to the indole family, characterized by its unique cyclopropyl and methoxy substituents. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed examination of its biological activity based on recent research findings.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • Structure : The compound features an indole ring system with a cyclopropyl group at the 1-position and a methoxy group at the 5-position, contributing to its unique chemical behavior.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin and norfloxacin, indicating strong antibacterial potential .

Anti-inflammatory Properties

Research indicates that compounds with indole structures can modulate inflammatory pathways. Specifically, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures:

  • Cytokine Inhibition : In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Anticancer Potential

The anticancer activity of indole derivatives has been a focal point in recent pharmacological research. The compound has been investigated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.2Cell cycle arrest at G2/M phase

These findings indicate that the compound may induce apoptosis and halt cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. (2013) synthesized several derivatives based on the indole structure and tested their antimicrobial efficacy against various pathogens. The results showed that compounds similar to 1-cyclopropyl-5-methoxy-2-methyl exhibited notable antibacterial activity, particularly against resistant strains of S. aureus.

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory properties of indole derivatives, researchers found that treatment with 1-cyclopropyl-5-methoxy-2-methyl significantly reduced inflammation markers in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole-3-carboxylic acid derivatives. Key steps include:

  • Functionalization : Introduce the cyclopropyl group via alkylation or cross-coupling reactions using catalysts like palladium.
  • Methoxy and Methyl Substitution : Use regioselective electrophilic substitution or protecting-group strategies to install methoxy and methyl groups at positions 5 and 2, respectively.
  • Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the final product .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators for particulate protection, chemically resistant gloves (e.g., nitrile), and safety goggles.
  • Engineering Controls : Use fume hoods to minimize inhalation exposure, and avoid drainage contamination via closed-system handling.
  • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point and Solubility : Determine via differential scanning calorimetry (DSC) and shake-flask methods.
  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to confirm substituent positions and FTIR to identify carboxylic acid and indole functional groups.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., as demonstrated for similar indole derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve accuracy for thermochemical properties like ionization potentials and electron affinities .
  • Basis Sets : Apply triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization.
  • Validation : Compare computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric constant data .

Q. How to resolve contradictions in bioactivity data across pharmacological studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests (e.g., MTT assay).
  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation products.
  • Structural Confounders : Test analogs (e.g., 5-methoxy vs. 5-hydroxy derivatives) to isolate substituent effects on activity .

Q. What strategies optimize structure-activity relationship (SAR) studies for this indole derivative?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modifications at the cyclopropyl (e.g., cyclohexyl), methoxy (e.g., ethoxy), and methyl (e.g., ethyl) positions.
  • Activity Profiling : Screen analogs against target enzymes (e.g., COX-2) and off-target receptors (e.g., serotonin receptors) to assess selectivity.
  • Computational Docking : Use AutoDock Vina to model ligand-receptor interactions, prioritizing residues critical for binding (e.g., hydrogen bonds with the carboxylic acid group) .

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